

Compound Profiles and Key Differences

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Compound Focus: Src Inhibitor 3

Cat. No.: S3001481

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The table below outlines the fundamental characteristics of dasatinib and the SI-10/SI-12 compounds to clarify their distinct natures.

| Feature | Dasatinib | SI-10 / SI-12 |
|------------------------------------------|--------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------|
| Primary Target | Src family kinases (SFKs), BCR-ABL, and other kinases [1] [2] | Steroid Receptor Coactivator 3 (SRC-3) [3] [4] |
| Therapeutic Category | Tyrosine Kinase Inhibitor (TKI) [2] | SRC-3 Small Molecule Inhibitor [3] |
| Indication (Approved/Studied) | CML, Ph+ ALL (Approved); Studied in solid tumors (e.g., melanoma, prostate cancer) [1] [2] | Preclinical research for breast cancer [3] and mantle cell lymphoma [4] |
| Key Reported Potency (IC ₅₀) | Inhibits Src kinase autophosphorylation at low nanomolar concentrations (in melanoma cells) [5] | Inhibits cancer cell viability at low nanomolar concentrations (e.g., 5-50 nM in breast cancer cells) [3] |

Experimental Data and Protocols

The following tables summarize key experimental findings and the methodologies used to obtain them, as reported in the literature.

Table 2: Summary of Key Experimental Findings

| Compound | Experimental Model | Key Finding | Reference |
|---------------|-------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Dasatinib | 8 Human melanoma cell lines | Inhibited Src family kinase (SFK) autophosphorylation and phosphorylation of downstream targets (FAK, p130CAS) at low nM concentrations. | [5] |
| Dasatinib | Human melanoma cells (A2058, 1205-Lu) | Significantly blocked cell migration and invasion in Matrigel assays. | [5] |
| Dasatinib | 5 Human melanoma cell lines | Inhibited growth in 3/5 cell lines; induced cell cycle arrest and apoptosis; combined effectively with temozolomide. | [6] |
| SI-10 / SI-12 | Breast cancer cells (MDA-MB-231, LM2) & PDX organoids | Inhibited cell viability, migration, and invasion (5-50 nM); repressed tumor growth in xenograft models (10 mg/kg/day). | [3] |
| SI-10 | Mantle cell lymphoma (MCL) cell lines | Showed dose-dependent cytotoxicity with IC ₅₀ values at the low nanomolar level; effective in ibrutinib-resistant models. | [4] |

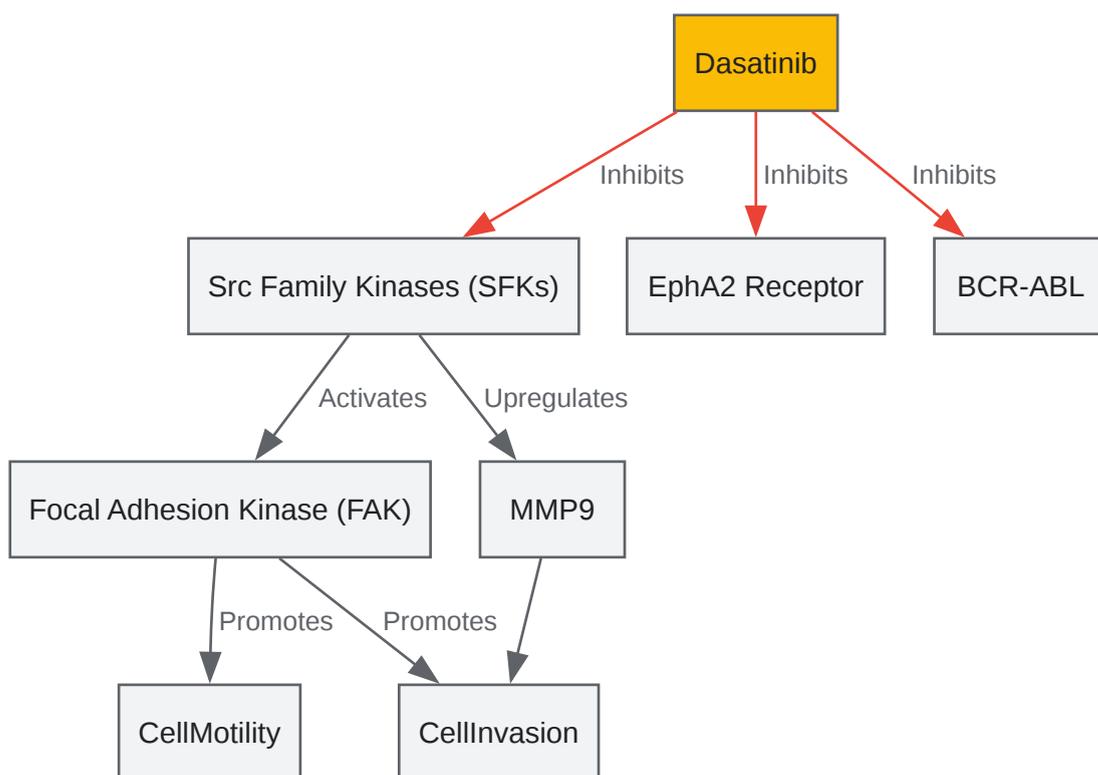
Table 3: Overview of Experimental Protocols

| Assay Type | Protocol Summary (as described in search results) |
|--------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Kinase Activity & Signaling (Western Blot) | Cells were lysed, and proteins were separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies (e.g., against phospho-Src, total Src, phospho-FAK). Signal was detected with chemiluminescence [5] [6]. |
| Cell Viability/Proliferation | Cells were seeded in plates, treated with compounds for several days, and viability was assessed using assays like acid phosphatase activity [6] or resazurin (Alamar Blue) reduction [4]. IC ₅₀ values were calculated from dose-response curves. |

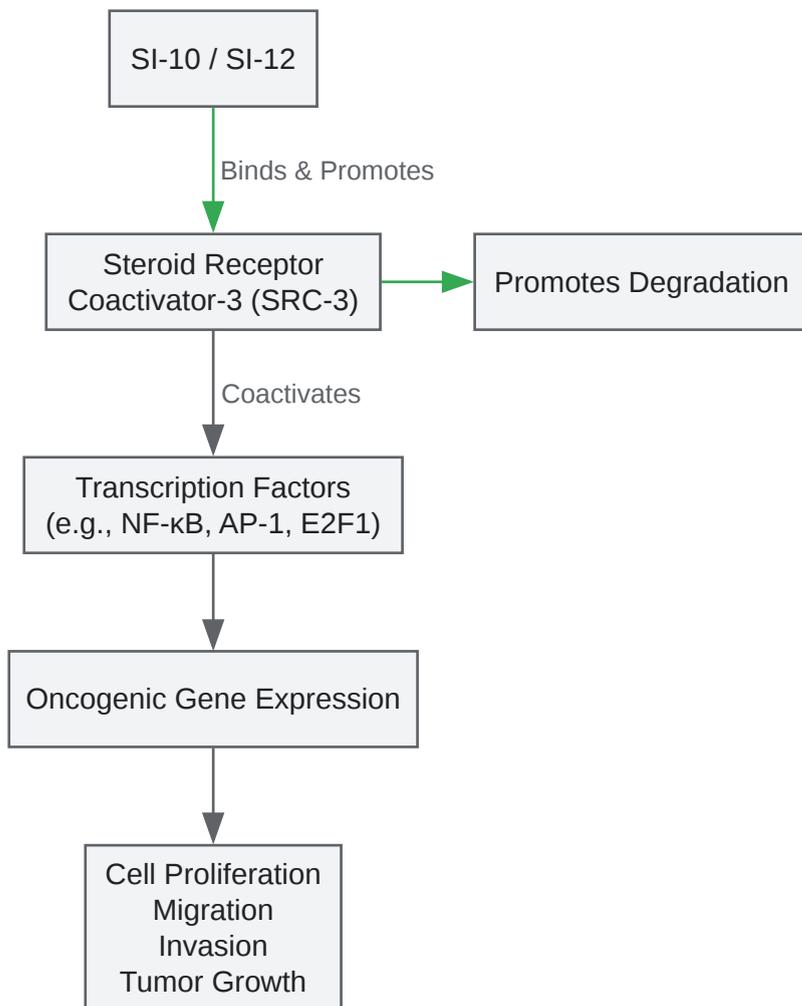
| Assay Type | Protocol Summary (as described in search results) |
|--------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Migration & Invasion (Matrigel) | Cells were placed in Matrigel-coated (invasion) or uncoated (migration) inserts. After incubation, non-invading cells were removed, and invaded cells on the lower surface were stained and counted [5] [6]. |
| In Vivo Efficacy (Xenograft) | Cancer cells were implanted into mice. Once tumors were established, mice were treated with compound or vehicle. Tumor growth and metastasis were monitored over time [3]. |

Mechanism of Action and Signaling Pathways

The diagrams below illustrate the distinct mechanisms through which dasatinib and SI-10/SI-12 exert their effects.



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Interpretation and Research Considerations

- **Target Specificity vs. Breadth:** Dasatinib is a **multi-kinase inhibitor**, which can be advantageous for targeting multiple pathways simultaneously but may also lead to a broader profile of off-target effects [7] [1]. In contrast, SI-10 and SI-12 represent a more **targeted approach** against a specific transcriptional coactivator, SRC-3, which may offer a different therapeutic window [3].
- **Therapeutic Context is Key:** The choice between these agents in a research or potential clinical setting would be dictated by the biological context. Dasatinib is relevant where Src kinase or its target kinases are drivers of disease [5] [1], while SI-10/SI-12 would be considered in malignancies where SRC-3 is overexpressed and plays a critical role, such as in certain breast cancers or lymphomas [3] [4].

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